N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-4-7-15(8-5-13)20-23-22-19(27-20)11-18(24)21-12-14-6-9-16(25-2)17(10-14)26-3/h4-10H,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFNUCJGKMVEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be deconstructed into two primary components:
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylacetic acid : Generated via cyclization of a hydrazide intermediate.
- 3,4-Dimethoxybenzylamine : A commercially available building block or synthesized via reduction of the corresponding nitrile.
Coupling these fragments via amide bond formation completes the synthesis. Key challenges include optimizing cyclization conditions for the oxadiazole ring and ensuring regioselective amidation without side reactions.
Synthesis of 5-(4-Methylphenyl)-1,3,4-Oxadiazol-2-ylacetic Acid
Hydrazide Intermediate Preparation
The synthesis begins with the preparation of 4-methylbenzohydrazide.
- Procedure : 4-Methylbenzoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under reflux for 2 hours to form the acid chloride. Excess thionyl chloride is removed under reduced pressure, and the residue is reacted with hydrazine hydrate (1.5 equiv) in ethanol at 0–5°C for 1 hour.
- Yield : 85–90% after recrystallization from ethanol.
Oxadiazole Ring Formation
Cyclization of the hydrazide with chloroacetic acid forms the 1,3,4-oxadiazole core. Two principal methods are documented:
Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
- Conditions : The hydrazide (1.0 equiv) and chloroacetic acid (1.2 equiv) are refluxed in POCl₃ (5 mL/mmol) for 6–7 hours.
- Workup : The reaction mixture is poured onto crushed ice, neutralized with NaHCO₃, and extracted with ethyl acetate.
- Yield : 70–75%.
Carbonyldiimidazole (CDI)-Assisted Cyclization
- Conditions : Chloroacetic acid (1.2 equiv) is activated with CDI (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour. The hydrazide (1.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
- Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexane/THF, 7:3).
- Yield : 80–85%.
Comparative Analysis of Cyclization Methods
| Parameter | POCl₃ Method | CDI Method |
|---|---|---|
| Reaction Time | 6–7 hours | 12 hours |
| Temperature | Reflux (110°C) | Room Temperature |
| Yield | 70–75% | 80–85% |
| Safety Considerations | Corrosive reagent | Mild conditions |
Amide Coupling with 3,4-Dimethoxybenzylamine
The final step involves coupling the oxadiazole-acetic acid with 3,4-dimethoxybenzylamine using carbodiimide-based reagents.
EDCI/DMAP-Mediated Coupling
- Procedure : 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ylacetic acid (1.0 equiv), 3,4-dimethoxybenzylamine (1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are dissolved in anhydrous DCM. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl, 1.5 equiv) is added at 0°C under nitrogen. The mixture is stirred at room temperature for 24 hours.
- Workup : The organic layer is washed with 2M HCl, saturated NaHCO₃, and brine, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from DCM/ethyl acetate (1:1).
- Yield : 76–82%.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.35 (d, J = 8.2 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, dimethoxy-Ar-H), 4.45 (s, 2H, CH₂), 3.90 (s, 6H, OCH₃), 3.80 (s, 2H, COCH₂), 2.45 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃) : δ 169.5 (CONH), 163.2 (oxadiazole-C), 151.0, 149.5 (OCH₃), 132.5–118.0 (Ar-C), 55.8 (OCH₃), 42.5 (CH₂), 21.5 (CH₃).
- HRMS (ESI) : m/z calcd for C₂₁H₂₁N₃O₄ [M+H]⁺: 380.1601; found: 380.1608.
Optimization and Scale-Up Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, acylating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions.
- Introduction of the Benzyl Group : This is achieved via nucleophilic substitution where a benzyl halide reacts with the oxadiazole derivative.
- Acetamide Formation : The final step involves reacting the intermediate with an acylating agent like acetic anhydride or acetyl chloride.
These synthetic routes can be optimized for yield and purity using various catalysts and purification techniques such as recrystallization and chromatography.
Biological Activities
This compound exhibits several biological activities that make it a candidate for further research:
Anticancer Activity
Research indicates that compounds similar to this one show significant anticancer properties. For example, studies have demonstrated that derivatives with oxadiazole rings can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups enhances these activities by stabilizing reactive intermediates crucial for biological interactions .
Antimicrobial Properties
Similar oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that specific functional groups are vital for enhancing antimicrobial activity .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes involved in cancer metabolism. For instance, related compounds have been shown to inhibit protein kinases critical for tumor growth .
Case Studies and Research Findings
Several studies provide insights into the efficacy of this compound:
Case Study 1: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives against cancer cell lines such as A-431 and Jurkat, modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with methoxy substitutions demonstrated enhanced activity compared to unsubstituted counterparts .
Case Study 2: Antimicrobial Activity
Research on related compounds indicated their effectiveness against a range of bacterial strains. The presence of specific substituents was found to improve the antimicrobial efficacy significantly .
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for development in several therapeutic areas:
- Cancer Therapy : Due to its anticancer properties, further exploration could lead to new treatments for various malignancies.
- Infectious Diseases : Its antimicrobial properties suggest potential applications in treating bacterial infections.
Table of Biological Activities
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or enzymes.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole-acetamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:
Table 1: Comparison of Structural Analogues
Key Findings from Comparative Studies
Sulfanyl linkers (e.g., in and ) reduce metabolic stability but increase molecular flexibility, which may optimize binding to enzyme active sites .
Biological Activity: Anticancer Potential: Compounds with thiazolidinone or indole moieties (e.g., and ) exhibit superior anticancer activity due to dual inhibition of tubulin and topoisomerase enzymes. The target compound’s dimethoxyphenyl group may confer similar effects . Enzyme Inhibition: The 3,4-dimethoxyphenyl group is a hallmark of DGAT2 inhibitors (e.g., DGAT2-iC in ), suggesting the target compound could modulate lipid metabolism .
Synthetic Complexity :
- Multi-step syntheses (up to 5 steps) are common for these derivatives, with yields ranging from 69% to 80% . The target compound’s benzyl-acetamide side chain requires precise functionalization to avoid steric hindrance .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Characteristics
The molecular structure of this compound exhibits significant features that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 432.48 g/mol |
| Molecular Formula | C24H24N4O4 |
| LogP | 2.1563 |
| Polar Surface Area | 67.703 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable anticancer properties. The mechanisms of action include:
- Inhibition of Enzymes : The compound targets various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Selective Cytotoxicity : Studies have shown that derivatives of 1,3,4-oxadiazoles selectively induce apoptosis in cancer cells while sparing normal cells .
Case Study: Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.5 to 1.0 µg/mL against Gram-positive and Gram-negative bacteria .
Table: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Pseudomonas aeruginosa | 1.0 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models.
- Antioxidant Activity : Exhibits free radical scavenging properties that may contribute to its protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a two-step approach:
Oxadiazole formation : Cyclize 4-methylphenyl-substituted hydrazide derivatives with acetic anhydride or POCl₃ to form the 1,3,4-oxadiazole ring.
Acetamide coupling : React the oxadiazole intermediate with 3,4-dimethoxybenzylamine using coupling agents like EDCI or DCC in dichloromethane or DMF.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of oxadiazole to amine) and temperature (50–70°C) to improve yield. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can the crystal structure and conformational stability of this compound be analyzed?
- Methodology :
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., dichloromethane/ethyl acetate mixture). Analyze dihedral angles between the 3,4-dimethoxyphenyl and 4-methylphenyl groups to assess steric interactions.
- Hydrogen bonding : Identify N–H⋯O and C–H⋯π interactions using software like Mercury. Compare with structurally similar acetamides (e.g., C14H10ClF2NO) to validate packing stability .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Enzyme inhibition : Test against lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric assays (e.g., LOX inhibition via linoleic acid peroxidation at 234 nm).
- Antibacterial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare zones of inhibition with standard antibiotics .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?
- Methodology :
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate steric/electronic effects.
- Oxadiazole ring substitution : Introduce heteroatoms (e.g., sulfur in place of oxygen) or fused rings (e.g., thiadiazole) to alter π-stacking interactions.
- Validation : Compare IC₅₀ values in enzyme assays and correlate with computational docking results (e.g., AutoDock Vina) .
Q. How should conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodology :
Assay validation : Replicate in vitro experiments under standardized conditions (pH, temperature, cofactors).
ADME profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis).
Pharmacokinetic studies : Perform dose-ranging in rodent models to evaluate bioavailability and tissue distribution .
Q. What computational strategies can predict binding modes with target proteins (e.g., LOX or kinases)?
- Methodology :
- Molecular docking : Use crystal structures of target proteins (PDB ID: e.g., 1LOX) to simulate ligand binding. Prioritize poses with low RMSD (<2 Å) and strong hydrogen bonds.
- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess conformational stability. Analyze free energy landscapes (MM-PBSA) for key residues .
Q. How can metabolic stability and potential toxicity be evaluated preclinically?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
